[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-5-31-18-12-10-17(11-13-18)28-15(2)22(26-27-28)24(29)32-14-20-16(3)33-23(25-20)19-8-6-7-9-21(19)30-4/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXGAWHXBVMIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 946355-05-1) is a hybrid molecule that integrates oxazole and triazole moieties. This unique structural combination suggests potential biological activities, particularly in pharmacology. This article explores its biological activity based on available literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₄N₄O₅ |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 946355-05-1 |
| Structure | Structure |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxazole and triazole rings are known for their roles in enzyme inhibition and receptor modulation. Specifically, the triazole moiety has been recognized for its interaction with proteins involved in cancer progression and microbial resistance.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and oxazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown promising activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition of DprE1 enzyme activity, crucial for bacterial cell wall synthesis .
Anticancer Potential
Research has highlighted the potential anticancer properties of related compounds. For example, triazole derivatives have been reported to inhibit various kinases involved in cancer cell proliferation. The structural features of this compound may contribute to similar effects by targeting specific pathways associated with tumor growth .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Studies on related compounds have demonstrated their capacity to reduce inflammatory markers in vitro and in vivo, suggesting that this compound may exert similar effects through modulation of cytokine release or inhibition of inflammatory pathways .
Study on Antimicrobial Activity
A study conducted on a series of triazole derivatives indicated that compounds with similar structural frameworks displayed potent antimicrobial activity against various pathogens. The study reported minimum inhibitory concentrations (MICs) as low as 6 µg/mL for certain derivatives against resistant strains of bacteria .
Evaluation of Anticancer Activity
In another investigation focusing on the anticancer properties of triazole hybrids, several compounds were synthesized and evaluated for their ability to inhibit cancer cell lines. The results showed that specific modifications in the side chains significantly enhanced their cytotoxic effects against breast and lung cancer cells .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise in anticancer research due to its ability to inhibit certain cancer cell lines. Studies have indicated that derivatives of quinazoline and oxadiazole possess significant cytotoxic effects against various cancer types. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways .
Antimicrobial Properties
Research has demonstrated that oxadiazole derivatives exhibit antimicrobial activity against a range of pathogens. The incorporation of the dimethoxyphenyl group enhances the compound's efficacy against bacterial strains and fungi. In vitro studies have shown that these compounds can disrupt bacterial cell membranes and inhibit growth effectively .
Biological Research
Neuroprotective Effects
Recent studies have suggested that compounds with oxadiazole moieties may possess neuroprotective properties. The potential for these compounds to mitigate oxidative stress and inflammation in neuronal cells presents a promising avenue for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve the modulation of neuroinflammatory pathways and the protection of neuronal integrity .
Analgesic Properties
Certain derivatives of the compound have been evaluated for their analgesic effects. Research indicates that oxadiazole-containing compounds can interact with pain pathways in the nervous system, offering potential as non-opioid analgesics. The analgesic activity is likely mediated through the inhibition of specific receptors involved in pain signaling .
Material Science
Fluorescent Materials
The unique structural features of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione make it suitable for applications in material science, particularly in the development of fluorescent materials. Its fluorescence properties can be harnessed in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have explored its photophysical properties to optimize performance in electronic applications .
Case Studies
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its 1,3-oxazole-triazole hybrid scaffold , distinguishing it from analogs with thiazole or pyrazole cores. Key structural comparisons include:
Key Observations :
- Substituent Position and Polarity : The ethoxy and methoxy groups in the target compound enhance solubility compared to halogenated analogs (e.g., chloro/fluoro derivatives in ), which may improve bioavailability.
- Heterocycle Impact : Thiazole-containing analogs (e.g., ) often exhibit stronger π-stacking interactions due to sulfur’s polarizability, whereas oxazole derivatives (target compound) may prioritize hydrogen bonding via oxygen atoms .
Bioactivity and Therapeutic Potential
- Antimicrobial Activity : Chlorophenyl-thiazole-triazole hybrids (e.g., compound 4 in ) show moderate activity against Staphylococcus aureus (MIC: 8 µg/mL), attributed to halogenated aryl groups enhancing membrane penetration .
- Triazole Carboxamides : Derivatives like are explored as kinase inhibitors due to carboxamide hydrogen-bonding capabilities, suggesting the target compound’s ester group could be modified for similar applications.
- Plant-Derived Analogs: Bioactive triazoles in plant extracts (e.g., C.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis involves multi-step strategies, typically starting with the preparation of the oxazole and triazole moieties separately. For the oxazole ring, cyclization of 2-methoxybenzaldehyde derivatives with methyl-substituted precursors under dehydrating agents (e.g., POCl₃) is common, followed by esterification . The triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-ethoxyphenyl azides and methyl-substituted alkyne carboxylates . Key parameters include:
- Solvent selection : Toluene or DCM for oxazole formation; DMF for CuAAC .
- Catalysts : p-Toluenesulfonic acid for oxazole cyclization; Cu(I) salts for triazole assembly .
- Temperature control : 80–120°C for oxazole steps; room temperature for CuAAC .
Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate intermediates and final product .
Advanced: How can discrepancies in spectroscopic data (e.g., NMR shifts or IR stretches) between theoretical predictions and experimental results be resolved?
Methodological Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or crystallographic packing. To address this:
- Dynamic NMR : Perform variable-temperature NMR to assess rotational barriers of methoxy/ethoxy groups .
- X-ray crystallography : Resolve absolute configuration and compare with computed structures (e.g., DFT-optimized geometries) .
- Solvent correction : Use solvent-specific NMR databases (e.g., SDBS) to adjust predicted shifts .
For IR, compare experimental stretches with DFT-calculated vibrational modes, accounting for hydrogen bonding in solid vs. solution states .
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
Methodological Answer:
A combination of techniques is required:
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy vs. ethoxy groups) and triazole/oxazole ring connectivity .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns matching expected cleavage pathways .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
- Elemental analysis : Validate C, H, N, O percentages within 0.4% of theoretical values .
Advanced: What computational strategies are effective in predicting the compound’s bioactivity and binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding free energy (MM-PBSA/GBSA) .
- QSAR modeling : Train models using datasets of triazole/oxazole derivatives with known IC₅₀ values to predict activity against kinases or microbial targets .
Basic: What are the known biological targets of structurally similar oxazole-triazole hybrids?
Methodological Answer:
Analogous compounds exhibit activity against:
- Enzymes : Cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and bacterial dihydrofolate reductase (DHFR) .
- Receptors : Estrogen receptor-alpha (ERα) and adenosine A₂ₐ .
- Microbial targets : Candida albicans (ergosterol biosynthesis) and Mycobacterium tuberculosis .
Mechanistic studies often involve enzyme inhibition assays (e.g., fluorescence-based COX-2 kits) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent variation : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups (NO₂, CF₃) on the phenyl rings to modulate lipophilicity and target affinity .
- Bioisosteric replacement : Replace the triazole with oxadiazole or pyrazole to assess impact on metabolic stability .
- In vitro screening : Test cytotoxicity (MTT assay), membrane permeability (Caco-2 cells), and metabolic stability (microsomal assays) .
- In vivo models : Use murine inflammation or xenograft models for lead optimization .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility : Determine experimentally via shake-flask method (PBS pH 7.4, 37°C). LogP values (predicted ~3.5) suggest moderate lipophilicity, requiring co-solvents (DMSO) for in vitro studies .
- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to photosensitive aryl groups .
Advanced: What challenges arise in crystallizing this compound for X-ray analysis, and how can they be mitigated?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
